3-{[(4-Chlorophenyl)methyl](2-ethoxyphenyl)sulfamoyl}benzoic acid
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Overview
Description
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid is a complex organic compound with the molecular formula C22H20ClNO5S It is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is added via an etherification reaction, where 2-ethoxyphenol reacts with an appropriate halide under basic conditions.
Sulfamoylation: The sulfamoyl group is introduced through a reaction between the intermediate compound and sulfamoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or amine displace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid
- 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid
- 3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid
Uniqueness
3-{(4-Chlorophenyl)methylsulfamoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl-(2-ethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-2-29-21-9-4-3-8-20(21)24(15-16-10-12-18(23)13-11-16)30(27,28)19-7-5-6-17(14-19)22(25)26/h3-14H,2,15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXRSIOIXLTJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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